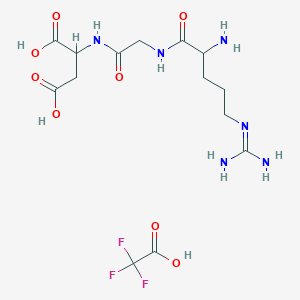

Arg-Gly-Asp TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDETPEHPAQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F3N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Arg-Gly-Asp (RGD) Peptides in Cell Adhesion

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms through which the Arginine-Glycine-Aspartic acid (RGD) peptide sequence mediates cell adhesion. It covers the foundational interaction with integrin receptors, downstream signaling cascades, quantitative binding data, and detailed experimental protocols. The role of the common trifluoroacetic acid (TFA) counterion is also addressed.

The RGD Motif: A Universal Signal for Cell Adhesion

The Arg-Gly-Asp (RGD) sequence is a fundamental cell adhesion motif found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin[1][2]. Synthetic peptides containing this sequence act as competitive mimics of these ECM proteins, primarily mediating their effects by binding to a class of transmembrane heterodimeric receptors known as integrins[1][3].

Role of Trifluoroacetic Acid (TFA): It is critical to understand that the "TFA" component of "Arg-Gly-Asp TFA" is not part of the active biological mechanism. Trifluoroacetic acid is a strong acid commonly used during solid-phase peptide synthesis and for purification via reversed-phase HPLC[4]. During this process, it forms a salt with the positively charged amino groups on the peptide, such as the N-terminus and the arginine side chain.

Upon dissolution in a physiological buffer (e.g., cell culture medium), the TFA is neutralized, and the residual trifluoroacetate anions typically have no specific biological effect at the low concentrations present. However, it is a known variable that can sometimes interfere with biological assays, and for sensitive applications, its exchange for a more biologically compatible counterion like chloride or acetate is considered. The mechanism of action described herein is solely attributable to the RGD peptide sequence.

The RGD-Integrin Interaction: The Core Mechanism

The primary mechanism of action for RGD peptides is competitive antagonism of integrin-ECM interactions. Nearly half of the 24 known integrins recognize the RGD sequence in their ligands.

-

Integrin Binding: The RGD motif fits into a specific binding pocket located at the interface of the α and β subunits of the integrin extracellular domain.

-

Competitive Inhibition: Soluble RGD peptides compete with RGD motifs on ECM proteins. By occupying the integrin binding site, they prevent the cell from adhering to the ECM substrate. This inhibitory effect is sequence-specific; peptides with altered sequences (e.g., Arg-Gly-Glu or RGE) show significantly reduced or no binding activity.

-

Conformational Change and Clustering: The binding of RGD ligands induces conformational changes in integrins, shifting them from a bent, low-affinity state to an extended, high-affinity state. This activation leads to the clustering of integrins on the cell surface, a critical first step for initiating intracellular signaling.

Quantitative Analysis of RGD-Integrin Binding

The binding affinity of RGD peptides varies significantly depending on the specific integrin subtype and whether the peptide is linear or cyclized. Cyclic RGD peptides generally exhibit higher affinity and selectivity due to their conformationally constrained structure. The inhibitory concentration 50 (IC₅₀) is a common measure of a peptide's potency.

| Peptide Type | Integrin Subtype | IC₅₀ (nM) | Notes |

| Linear RGD | αvβ3 | 89 | Potent inhibitor of the vitronectin receptor. |

| Linear RGD | α5β1 | 335 | Moderate inhibitor of the fibronectin receptor. |

| Linear RGD | αvβ5 | 440 | Moderate inhibitor. |

| Cyclic RGD (e.g., c(RGDfK)) | αvβ3 | ~1 - 10 | Significantly higher affinity compared to linear peptides. |

| Cyclic RGD (e.g., c(RGDyK)) | αvβ3 | ~5 - 20 | Widely used for imaging and therapeutic targeting. |

Note: IC₅₀ values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.

Downstream Signaling Pathways

Integrin ligation by RGD-containing ligands initiates a complex cascade of intracellular signaling events, leading to the formation of focal adhesions and regulation of the actin cytoskeleton.

-

Focal Adhesion Kinase (FAK) Activation: Upon integrin clustering, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to the cytoplasmic tail of the β-integrin subunit. This recruitment leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Src Kinase Recruitment: The phosphorylated Y397 site on FAK serves as a high-affinity docking site for the SH2 domain of Src family kinases. The resulting FAK-Src complex phosphorylates other substrates, including paxillin and p130Cas, amplifying the signal.

-

Rho GTPase Regulation: The FAK-Src complex plays a central role in regulating Rho family GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton.

-

Rac1/Cdc42 Activation: Early in cell spreading, the FAK-Src complex activates pathways leading to Rac1 and Cdc42 activation, which promote the formation of lamellipodia and filopodia, driving cell protrusion.

-

RhoA Regulation: The signaling is biphasic. Initially, RhoA activity is suppressed to allow for cell spreading. Later, RhoA is activated, promoting the formation of actin stress fibers and the maturation of focal adhesions, which stabilizes cell adhesion.

-

Experimental Protocols

Protocol: Competitive Cell Adhesion Assay

This protocol details a standard method to quantify the inhibitory effect of soluble RGD-TFA peptides on cell adhesion to an ECM-coated surface.

Objective: To determine the concentration at which RGD-TFA peptide inhibits 50% of cell adhesion (IC₅₀) on a fibronectin-coated substrate.

Materials:

-

96-well tissue culture plates

-

Fibronectin (or other ECM protein) solution (e.g., 10 µg/mL in sterile PBS)

-

RGD-TFA peptide stock solution (e.g., 1 mg/mL in sterile PBS)

-

Control peptide (e.g., RGE-TFA) stock solution

-

Cell suspension (e.g., fibroblasts, endothelial cells) in serum-free medium

-

Blocking buffer (e.g., 1% heat-inactivated Bovine Serum Albumin (BSA) in PBS)

-

Crystal Violet staining solution (0.2% w/v in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

Methodology:

-

Plate Coating: Add 50 µL of fibronectin solution to each well. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing & Blocking: Aspirate the coating solution and wash wells three times with sterile PBS. Add 150 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.

-

Peptide Preparation: Prepare serial dilutions of the RGD-TFA and control RGE-TFA peptides in serum-free medium.

-

Cell Preparation: Detach cells using a non-enzymatic agent (e.g., EDTA solution) to avoid damaging integrins. Resuspend cells in serum-free medium to a concentration of 1x10⁵ cells/mL.

-

Competitive Inhibition: In a separate plate or tubes, pre-incubate the cell suspension with the various concentrations of RGD-TFA or control peptide for 20-30 minutes at room temperature.

-

Cell Seeding: Aspirate blocking buffer from the fibronectin-coated plate and wash once with PBS. Seed 100 µL of the cell/peptide mixture into each well (1x10⁴ cells/well).

-

Incubation: Incubate the plate for a defined period (e.g., 45-90 minutes) at 37°C in a CO₂ incubator to allow for adhesion.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Staining & Quantification:

-

Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.

-

Wash with water and stain with Crystal Violet solution for 20 minutes.

-

Wash thoroughly with water to remove excess stain and allow to air dry.

-

Add 100 µL of solubilization buffer to each well to dissolve the stain.

-

Measure the absorbance at 570-590 nm using a plate reader. Absorbance is directly proportional to the number of adherent cells.

-

Conclusion

The Arg-Gly-Asp (RGD) peptide sequence is a powerful tool in cell biology and drug development, acting as a competitive inhibitor of integrin-ECM interactions. Its mechanism of action is centered on its ability to bind directly to integrin receptors, thereby blocking cell adhesion and modulating critical downstream signaling pathways involving FAK, Src, and Rho GTPases. Understanding this mechanism is essential for its application in biomaterials, cancer therapy, and as a fundamental tool for probing the complexities of cell-matrix interactions. The associated TFA counterion is a relic of the synthesis process and does not partake in the biological mechanism of action.

References

The Role of Arg-Gly-Asp Trifluoroacetate (RGD-TFA) in Integrin Binding and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a fundamental recognition motif for a significant subset of the integrin family of transmembrane receptors. These interactions are pivotal in mediating cell-extracellular matrix (ECM) adhesion and orchestrating a wide array of cellular processes, including migration, proliferation, differentiation, and apoptosis. Synthetic RGD peptides, typically available as trifluoroacetate (TFA) salts due to the synthesis and purification process, are invaluable tools in both basic research and therapeutic development. This technical guide provides an in-depth examination of the role of RGD in integrin binding and the subsequent signaling cascades. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to RGD-Integrin Interactions

The tripeptide sequence Arg-Gly-Asp was first identified as the minimal cell attachment-promoting motif within fibronectin.[1][2] It is now understood to be a primary recognition site for eight of the 24 known integrin heterodimers: α5β1, α8β1, αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and αIIbβ3.[3][4] The binding of RGD-containing ligands to these integrins is a critical event that initiates bidirectional signaling, transmitting information from the extracellular environment into the cell ("outside-in" signaling) and modulating the affinity of the integrin for its ligands from within the cell ("inside-out" signaling).[4]

The specificity of RGD for different integrin subtypes can be modulated by the conformation of the peptide and the surrounding amino acid sequences. This has led to the development of cyclic RGD peptides and peptidomimetics with enhanced affinity and selectivity for particular integrins, which are of great interest for targeted drug delivery and imaging applications in oncology and other diseases.

The Role of Trifluoroacetic Acid (TFA): It is important to note that synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized peptide product is often a TFA salt. While TFA is generally considered to enhance the solubility of peptides, it is a strong acid and residual amounts can potentially influence experimental results by altering pH or interacting with cellular components. For sensitive in vitro and in vivo studies, it is crucial to be aware of the presence of TFA counter-ions and consider exchanging them for a more biologically compatible salt, such as acetate or hydrochloride, if unpredictable effects are observed. However, for many standard cell-based assays, the levels of residual TFA are often not significant enough to cause interference.

Quantitative Analysis of RGD-Integrin Binding

The affinity of RGD peptides for various integrins can be quantified using several biophysical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to express binding affinity.

| Peptide/Peptidomimetic | Integrin Subtype | Binding Affinity (IC50/Kd) | Assay Method | Reference |

| Cyclic RGD Peptidomimetics | αVβ6 | 77–345 nM (IC50) | Competitive Solid Phase Binding Assay | |

| A specific cyclic RGD ligand | αVβ6 | 2.3 nM (IC50) | Competitive Solid Phase Binding Assay | |

| Cyclic DKP-RGD Ligands | αVβ3 | Low to sub-nanomolar (IC50) | Competitive Binding Assay | |

| RGD-Integrin Binding | HeLa Cells | Kd2D = 4503 ± 1673 1/µm2 | Computer-Controlled Micropipette Assay | |

| RGD-Integrin Binding | HeLa Cells | Kd3D = 74 ± 28 µM | Computer-Controlled Micropipette Assay |

Integrin-Mediated Signaling Pathways

The binding of an RGD ligand to an integrin receptor triggers a cascade of intracellular signaling events. This process, known as "outside-in" signaling, is initiated by the clustering of integrins and the recruitment of a complex network of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits.

Focal Adhesion Kinase (FAK) and Src Family Kinases

A primary event in RGD-integrin signaling is the activation of Focal Adhesion Kinase (FAK) and Src family kinases. Upon integrin ligation, FAK is recruited to focal adhesions and undergoes autophosphorylation, creating docking sites for Src. The FAK/Src complex then phosphorylates a multitude of downstream targets, leading to the activation of several signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. These pathways are crucial regulators of cell survival, proliferation, and migration.

TGF-β Activation

Certain RGD-binding integrins, notably αvβ6 and αvβ8, play a crucial role in the activation of Transforming Growth Factor-β (TGF-β). TGF-β is a potent cytokine that is secreted in a latent form, non-covalently associated with the Latency Associated Peptide (LAP). Integrins αvβ6 and αvβ8 can bind to an RGD sequence within LAP, exerting mechanical force that leads to a conformational change and the release of active TGF-β. This activation of TGF-β signaling can promote processes such as epithelial-mesenchymal transition (EMT) and cell proliferation in the context of cancer.

RGD-Induced Apoptosis

Interestingly, soluble RGD peptides can induce apoptosis in a manner that is independent of their anti-adhesive effects. One proposed mechanism is the direct intracellular interaction of RGD peptides with pro-caspase-3. Pro-caspase-3 contains a potential RGD-binding motif, and the binding of RGD peptides is thought to trigger a conformational change that promotes its auto-processing and activation, leading to the execution of the apoptotic program. Other studies have shown that RGD peptides can also activate caspase-8 and caspase-9.

Experimental Protocols

Cell Adhesion Assay

This assay quantifies the attachment of cells to a surface functionalized with RGD peptides.

Materials:

-

96-well tissue culture plates

-

RGD peptide solution (e.g., 10-100 µg/mL in sterile PBS)

-

Control solution (e.g., sterile PBS or a non-adhesive peptide like RGE)

-

Cell suspension of interest (e.g., HeLa cells, fibroblasts)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of RGD solution or control solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the coating solution and wash the wells twice with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

-

Washing: Aspirate the blocking buffer and wash the wells twice with sterile PBS.

-

Cell Seeding: Seed the cells into the wells at a desired density (e.g., 2 x 10^4 cells/well) in serum-free media. Incubate for a specified time (e.g., 1 hour) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with methanol for 10 minutes, then stain with 0.5% Crystal Violet solution for 10 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the stain.

-

Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of RGD peptides on cell migration into an empty space.

Materials:

-

6-well or 12-well tissue culture plates

-

Cell suspension

-

Sterile 200 µL pipette tip or a culture-insert

-

RGD peptide solution or control solution

-

Microscope with live-cell imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to confluence.

-

Create Wound: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip. Alternatively, use a culture-insert to create a defined cell-free gap.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh media containing the desired concentration of RGD peptide or control solution.

-

Imaging: Place the plate on a microscope equipped with an incubation chamber. Acquire images of the wound area at regular intervals (e.g., every 2-6 hours) over a period of 24-48 hours.

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as a measure of cell migration.

Conclusion

The Arg-Gly-Asp sequence is a versatile and powerful tool for investigating the complex biology of integrin-mediated cellular processes. Understanding the nuances of RGD-integrin binding, the subsequent signaling cascades, and the appropriate experimental methodologies is crucial for researchers in both academic and industrial settings. The use of RGD peptides as TFA salts is a common practice, and while generally acceptable, awareness of the potential for counter-ion effects is important for rigorous and reproducible research. This guide provides a foundational resource for professionals seeking to leverage the potential of RGD peptides in their work, from fundamental cell biology to the development of novel therapeutics.

References

The Arg-Gly-Asp (RGD) Peptide Sequence: A Comprehensive Technical Guide to its Structure, Function, and Application in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a fundamental recognition motif that mediates cell-extracellular matrix (ECM) interactions.[1] Found in a multitude of ECM proteins, the RGD sequence is recognized by a significant portion of the integrin family of transmembrane receptors, playing a pivotal role in cell adhesion, migration, proliferation, and signaling.[2][3] This technical guide provides an in-depth analysis of the structure and function of the RGD peptide, its interaction with integrins, and the downstream signaling cascades it initiates. Furthermore, this document details key experimental protocols for studying RGD-mediated processes and presents a quantitative overview of the binding affinities of various RGD-based ligands, offering a critical resource for researchers in cell biology, tissue engineering, and targeted therapeutics.

Structure and Conformation of the RGD Motif

The biological activity of the RGD sequence is profoundly influenced by its conformation, which is dictated by the flanking amino acid residues and the overall peptide structure (linear versus cyclic).[1][4]

-

Linear RGD Peptides: Linear RGD peptides are flexible and can adopt multiple conformations in solution. This conformational heterogeneity can lead to lower binding affinity and reduced specificity for particular integrin subtypes. They are also more susceptible to proteolytic degradation in vivo.

-

Cyclic RGD Peptides: Cyclization of the RGD peptide through disulfide bonds or other chemical linkers restricts its conformational freedom. This pre-organization of the peptide into a bioactive conformation reduces the entropic penalty upon binding to its integrin receptor, often resulting in significantly higher binding affinity and improved selectivity for specific integrin subtypes. For example, cyclic peptides like c(RGDfV) and cilengitide exhibit enhanced affinity for αvβ3 and αvβ5 integrins compared to their linear counterparts. The conformation of the RGD motif within a cyclic structure, including the crucial spatial arrangement of the arginine and aspartic acid side chains, is critical for high-affinity binding.

The RGD-Integrin Interaction: A Molecular Handshake for Cell Adhesion

Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-cell and cell-ECM adhesion. At least eight of the 24 known integrins recognize the RGD motif in their ligands. The binding of RGD to integrins occurs at a pocket formed at the interface of the α and β subunits. The positively charged guanidinium group of the arginine residue and the negatively charged carboxyl group of the aspartic acid residue are key for this interaction, forming salt bridges and hydrogen bonds with residues in the integrin binding pocket.

The specificity of different integrins for various RGD-containing proteins is determined by the conformation of the RGD loop and the surrounding amino acid sequences, which contribute to additional contacts with the integrin surface.

RGD-Integrin Mediated Signaling Pathways

The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events, collectively known as outside-in signaling. This process is initiated by the clustering of integrins and the recruitment of a multi-protein complex at the cell membrane known as a focal adhesion. A key initiator of this signaling cascade is the Focal Adhesion Kinase (FAK).

Upon integrin ligation, FAK is recruited to the focal adhesion complex and undergoes autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK-Src complex then phosphorylates a host of downstream signaling molecules, including paxillin and p130Cas, leading to the activation of several key signaling pathways that regulate cell behavior.

Key Downstream Signaling Pathways:

-

Ras/MAPK Pathway: The FAK-Src complex can lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for regulating gene expression related to cell proliferation, survival, and differentiation.

-

PI3K/Akt Pathway: FAK can also activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a critical signaling cascade that promotes cell survival by inhibiting apoptosis.

-

Rho Family GTPases: RGD-integrin signaling also modulates the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and are essential for cell migration and invasion.

Below is a diagram illustrating the core RGD-integrin signaling cascade leading to the activation of FAK and downstream pathways.

// Nodes RGD [label="RGD Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Integrin [label="Integrin (e.g., αvβ3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK_P [label="p-FAK (Tyr397)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK_Src [label="FAK-Src Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Paxillin [label="Paxillin", fillcolor="#F1F3F4", fontcolor="#202124"]; p130Cas [label="p130Cas", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_MAPK [label="Ras/MAPK Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Rho_GTPases [label="Rho GTPases", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Migration [label="Cell Migration", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges RGD -> Integrin [label="Binds to"]; Integrin -> FAK [label="Recruits & Activates"]; FAK -> FAK_P [label="Autophosphorylation"]; FAK_P -> Src [label="Recruits"]; Src -> FAK_P [label="Activates"]; FAK_P -> FAK_Src; Src -> FAK_Src; FAK_Src -> Paxillin [label="Phosphorylates"]; FAK_Src -> p130Cas [label="Phosphorylates"]; FAK_Src -> Ras_MAPK [label="Activates"]; FAK_Src -> PI3K_Akt [label="Activates"]; Paxillin -> Rho_GTPases [label="Regulates"]; p130Cas -> Rho_GTPases; Ras_MAPK -> Cell_Proliferation; PI3K_Akt -> Cell_Survival; Rho_GTPases -> Cell_Migration; }

Caption: RGD-Integrin signaling pathway.Quantitative Analysis of RGD-Integrin Binding

The binding affinity of RGD peptides and their analogs to various integrins is a critical parameter in the development of targeted therapeutics and biomaterials. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).

Table 1: Binding Affinities (IC50) of RGD Peptides to Integrins

| Peptide | Integrin Subtype | IC50 (nM) | Reference(s) |

| Linear GRGDS | αvβ3 | >1000 | |

| Cyclic c(RGDfK) | αvβ3 | 30 - 42 | |

| Cyclic c(RGDfK) | αvβ5 | 182 | |

| Cyclic c(RGDfK) | α5β1 | >10,000 | |

| Bicyclic CT3HPQcT3RGDcT3 | αvβ3 | 30 - 42 | |

| Bicyclic CT3HPQcT3RGDcT3 | αvβ5 | >10,000 | |

| Bicyclic CT3HPQcT3RGDcT3 | α5β1 | >10,000 | |

| Knottin-RGD | αvβ3 | ~1 | |

| Knottin-RGD | αvβ5 | 76 | |

| Knottin-RGD | α5β1 | 114 |

Table 2: Kinetic Parameters (Kd) of RGD Peptides for Integrin Binding

| Peptide | Integrin Subtype | Kd (nM) | Reference(s) |

| c(G7RGDLPET) | αvβ3 | 10.0 | |

| c(G7RGDLPET) | αvβ5 | 38 | |

| 2-c(N3) (cyclic) | αvβ3 | 0.90 | |

| 2-c(N3) (cyclic) | αvβ5 | 2.51 | |

| Monomeric cRGD-Cy5 | αvβ3 | 41.70 | |

| Tetrameric RAFT-RGD-Cy5 | αvβ3 | 3.87 |

Experimental Protocols

Cell Adhesion Assay

This protocol provides a standard method to quantify cell adhesion to surfaces coated with RGD peptides.

Objective: To determine the ability of an RGD-functionalized surface to promote cell attachment.

Materials:

-

96-well non-tissue culture treated plates

-

RGD peptide solution (e.g., 10-100 µg/mL in sterile PBS)

-

Control peptide solution (e.g., RGE or RAD peptide)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells)

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of RGD peptide solution or control solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

Cell Seeding: Detach cells using a non-enzymatic cell dissociation solution or trypsin (neutralize with trypsin inhibitor). Resuspend cells in serum-free medium and seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL) into each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the cell type.

-

Fixation and Staining: Fix the adherent cells with 100 µL of methanol for 10 minutes. Remove methanol and add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Washing: Wash the wells with water to remove excess stain.

-

Quantification: Solubilize the stain by adding 100 µL of solubilization buffer to each well. Read the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Coating [label="Coat Wells\n(RGD/Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing1 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Block Wells\n(BSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Washing2 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Seed Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate\n(1-3h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing3 [label="Wash Non-adherent\nCells", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_Stain [label="Fix & Stain\n(Crystal Violet)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing4 [label="Wash Excess\nStain", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Solubilize & Read\nAbsorbance (570nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Coating; Coating -> Washing1; Washing1 -> Blocking; Blocking -> Washing2; Washing2 -> Cell_Seeding; Cell_Seeding -> Incubation; Incubation -> Washing3; Washing3 -> Fix_Stain; Fix_Stain -> Washing4; Washing4 -> Quantify; Quantify -> End; }

Caption: Workflow for a cell adhesion assay.Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to measure the real-time binding kinetics (association and dissociation rates) and affinity of RGD peptides to purified integrin receptors.

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of an RGD peptide-integrin interaction.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified integrin receptor (ligand)

-

RGD peptide (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Running buffer (e.g., HBS-P+ buffer)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified integrin solution in the immobilization buffer over the activated surface. The protein will covalently bind to the surface via its amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the RGD peptide (analyte) in running buffer over the immobilized integrin surface.

-

Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram for each concentration. This includes an association phase during injection and a dissociation phase when the injection is stopped.

-

-

Regeneration (if necessary):

-

Inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Immobilize [label="Immobilize Integrin\non Sensor Chip", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject_Analyte [label="Inject RGD Peptide\n(Multiple Concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Binding [label="Measure Association &\nDissociation (Sensorgram)", fillcolor="#FBBC05", fontcolor="#202124"]; Regenerate [label="Regenerate Surface", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Data\n(Fit to Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate ka, kd, KD", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Immobilize; Immobilize -> Inject_Analyte; Inject_Analyte -> Measure_Binding; Measure_Binding -> Regenerate; Regenerate -> Inject_Analyte [style=dashed, label="Next Concentration"]; Measure_Binding -> Analyze; Analyze -> Calculate; Calculate -> End; }

Caption: Workflow for an SPR experiment.In Vivo Tumor Targeting in Animal Models

This protocol outlines a general procedure for evaluating the tumor-targeting ability of RGD peptides in a xenograft mouse model.

Objective: To assess the accumulation and specificity of an RGD-based imaging or therapeutic agent in tumors.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Tumor cells that overexpress the target integrin (e.g., U87MG glioblastoma cells)

-

Labeled RGD peptide (e.g., fluorescently or radiolabeled)

-

Blocking agent (e.g., excess unlabeled RGD peptide)

-

Imaging system (e.g., in vivo imaging system for fluorescence or PET/SPECT scanner for radiolabels)

Procedure:

-

Tumor Xenograft Model:

-

Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

-

Administration of RGD Peptide:

-

Divide the mice into groups: (1) a group receiving the labeled RGD peptide and (2) a blocking group receiving the labeled RGD peptide co-injected with an excess of unlabeled RGD peptide.

-

Administer the peptides intravenously via the tail vein.

-

-

In Vivo Imaging:

-

At various time points post-injection, anesthetize the mice and perform imaging using the appropriate imaging modality.

-

Quantify the signal intensity in the tumor and other organs.

-

-

Biodistribution Study (optional):

-

At the final time point, euthanize the mice and harvest the tumor and major organs.

-

Measure the amount of labeled peptide in each tissue to determine the percentage of injected dose per gram of tissue (%ID/g).

-

-

Data Analysis:

-

Compare the tumor uptake of the labeled RGD peptide in the unblocked versus the blocked group to demonstrate targeting specificity.

-

Calculate tumor-to-background ratios to assess the targeting efficacy.

-

Applications in Drug Development and Research

The specific recognition of certain integrins by RGD peptides, particularly those overexpressed on tumor cells and angiogenic blood vessels, has made the RGD motif a valuable tool in several areas:

-

Targeted Drug Delivery: RGD peptides are used to functionalize nanoparticles, liposomes, and other drug carriers to deliver therapeutic agents specifically to tumor sites, thereby enhancing efficacy and reducing systemic toxicity.

-

Cancer Imaging: RGD peptides conjugated to imaging agents (e.g., radioisotopes for PET or fluorescent dyes for optical imaging) are used for the non-invasive visualization of tumors and angiogenesis.

-

Anti-angiogenic Therapy: By blocking the interaction of integrins on endothelial cells with ECM proteins, RGD-based drugs can inhibit the formation of new blood vessels, a critical process for tumor growth.

-

Tissue Engineering: RGD-functionalized biomaterials are used to promote cell adhesion, proliferation, and differentiation, which is crucial for the development of engineered tissues and regenerative medicine applications.

Conclusion

The Arg-Gly-Asp peptide sequence is a deceptively simple yet profoundly important motif in cell biology. Its role as a primary recognition site for integrins places it at the center of a complex network of interactions that govern cell adhesion and signaling. The ability to modulate these interactions through synthetic RGD peptides and peptidomimetics has opened up a vast array of opportunities in basic research and clinical applications. A thorough understanding of the structure-activity relationships of RGD peptides, their binding kinetics with different integrins, and the signaling pathways they trigger is essential for the rational design of novel therapeutics and advanced biomaterials. This guide provides a foundational resource for researchers and professionals seeking to harness the power of the RGD sequence in their scientific endeavors.

References

- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 4. qyaobio.com [qyaobio.com]

biological activity of Arg-Gly-Asp TFA in vitro

An In-depth Technical Guide to the In Vitro Biological Activity of Arg-Gly-Asp (RGD) TFA

Introduction

The Arg-Gly-Asp (Arginine-Glycine-Aspartic acid), or RGD, sequence is the most common peptide motif responsible for cell adhesion to the extracellular matrix (ECM).[1] First identified in the early 1980s as the minimal recognition sequence within fibronectin required for cell attachment, the RGD motif is now known to be present in numerous ECM proteins, including vitronectin, fibrinogen, and osteopontin.[1][2] Its biological activity is mediated primarily through binding to integrins, a family of heterodimeric cell surface receptors that govern cell-matrix and cell-cell interactions.[1][3]

Synthetic peptides containing the RGD sequence are invaluable tools for studying cell adhesion, migration, proliferation, and differentiation. They are typically synthesized using solid-phase peptide synthesis and purified via reverse-phase high-performance liquid chromatography (RP-HPLC), a process that commonly utilizes trifluoroacetic acid (TFA). Consequently, commercially available RGD peptides are often supplied as TFA salts. While the biological activity resides in the peptide sequence itself, the TFA counterion is a standard component of the supplied product. This guide provides a comprehensive overview of the in vitro biological activities of RGD peptides, detailed experimental protocols, and a summary of quantitative data.

Mechanism of Action: Integrin Binding and Signaling

The primary mechanism of action for RGD peptides is competitive inhibition of integrin-ligand interactions. Approximately half of the 24 known integrin subtypes recognize the RGD motif in their natural ligands. Upon binding to the extracellular domain of an integrin, the RGD peptide triggers a cascade of intracellular events known as "outside-in" signaling. This process begins with the clustering of integrin receptors, which recruits various signaling and cytoskeletal proteins to form focal adhesions.

A key event in this cascade is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK activation initiates multiple downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which regulate critical cellular functions like survival, proliferation, and migration.

Key In Vitro Biological Activities

Integrin Binding Affinity

The efficacy of an RGD peptide is determined by its binding affinity and selectivity for different integrin subtypes. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a peptide required to inhibit 50% of the binding of a natural ligand. Linear RGD peptides generally show the highest affinity for αvβ3, followed by αvβ5 and α5β1 integrins. Cyclization of the peptide can increase both affinity and selectivity.

| Peptide Type | Target Integrin | IC50 (nM) | Reference |

| Linear (RGD) | αvβ3 | 89 | |

| Linear (RGD) | α5β1 | 335 | |

| Linear (RGD) | αvβ5 | 440 | |

| Cyclic (c(RGDfK)) | αvβ3 | 0.5 - 2 | |

| Cyclic (RGD-4C) | αvβ3 | 8.3 | |

| Cyclic (RGD-4C) | αvβ5 | 46 |

Experimental Protocol: Competitive Integrin Binding Assay (ELISA-based)

This assay measures the ability of a test RGD peptide to compete with a known ligand for binding to a purified, immobilized integrin receptor.

-

Plate Coating : Coat a 96-well ELISA plate with a purified integrin solution (e.g., αvβ3, αvβ5) overnight at 4°C.

-

Blocking : Wash the plate with a suitable wash buffer (e.g., Tris-buffered saline with Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in wash buffer) for 1-2 hours at room temperature.

-

Competition : Prepare serial dilutions of the unlabeled test RGD peptide. Add the dilutions to the wells, followed immediately by a constant, known concentration of a biotinylated ligand (e.g., biotinylated fibronectin or a biotinylated RGD peptide).

-

Incubation : Incubate the plate for 1-3 hours at room temperature to allow for competitive binding.

-

Detection : Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Signal Development : Wash the plate again and add an HRP substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

-

Data Analysis : Measure the absorbance at 450 nm using a plate reader. The signal is inversely proportional to the binding of the test peptide. Plot the absorbance against the log of the test peptide concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion and Spreading

RGD peptides can be immobilized on various surfaces to promote cell attachment and spreading. This property is crucial for tissue engineering and the development of biocompatible materials. Conversely, when present in a soluble form, RGD peptides competitively inhibit the attachment of cells to ECM-coated surfaces.

| Cell Type | Substrate/Condition | Observation | Reference |

| NRK Fibroblasts | GRGDSC-coated dish | 31% of cells attached within 30 min | |

| Murine Fibroblasts | RGD-modified hydrogel | Significantly enhanced cell proliferation on the surface | |

| HeLa cells / HDFs | RGD-peptide conjugated plates | Increased number of attached cells compared to control |

Experimental Protocol: Cell Adhesion Assay

This protocol assesses the ability of cells to adhere to a surface coated with an RGD peptide.

-

Plate Coating : Coat wells of a 96-well tissue culture plate with the RGD peptide solution (or control peptide/protein like BSA) at a desired concentration (e.g., 1-10 µM) and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Cell Preparation : Culture cells (e.g., HeLa, fibroblasts) to sub-confluency. Detach the cells using a non-enzymatic method (e.g., 1 mM EDTA in PBS) to preserve integrin integrity. Wash and resuspend the cells in a serum-free medium containing 0.1% BSA.

-

Cell Seeding : Aspirate the coating solution from the plate and wash gently with PBS. Seed the cells into the wells at a specific density (e.g., 2 x 10⁴ cells/well).

-

Incubation : Incubate the plate for a defined period (e.g., 1 hour) at 37°C in a 5% CO₂ incubator.

-

Washing : Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification : Fix the remaining adherent cells with 4% paraformaldehyde. Stain the cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance with a plate reader. Alternatively, count the cells in several microscopic fields of view.

Cell Migration

Cell migration is a dynamic process involving the continuous formation and disassembly of adhesive contacts. RGD peptides can modulate cell migration. In soluble form, low concentrations of RGD peptides have been shown to sometimes enhance migration, potentially by weakening rear-end adhesions, while high concentrations are inhibitory. When immobilized, RGD peptides provide the necessary traction for cell movement.

| Cell Type | Condition | Migration Rate | Reference |

| HT1080 | 10 µM soluble RGD | 13 ± 5.9 µm h⁻¹ | |

| HT1080 | 100 µM soluble RGD | 28 ± 11 µm h⁻¹ (peak) | |

| HT1080 | No soluble RGD (control) | 11 ± 6.8 µm h⁻¹ |

Experimental Protocol: Transwell Migration Assay

This assay, also known as a Boyden chamber assay, measures the chemotactic migration of cells through a porous membrane.

-

Chamber Setup : Place transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant : Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. In the lower chamber, also add the RGD peptide at the desired test concentration.

-

Cell Seeding : Resuspend cells in a serum-free medium and seed them into the upper chamber of the transwell insert (e.g., 1 x 10⁵ cells/well).

-

Incubation : Incubate the plate for a period sufficient for migration to occur (e.g., 12-24 hours) at 37°C.

-

Cell Removal : After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Visualization : Fix the membrane and stain the migrated cells on the lower surface with a stain like DAPI or crystal violet.

-

Quantification : Count the number of migrated cells in several representative fields under a microscope.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is critically dependent on the interaction of endothelial cells with the ECM via integrins, particularly αvβ3. RGD peptides can disrupt these interactions and inhibit angiogenesis. In vitro models, such as the tube formation assay or 3D spheroid sprouting assays, are used to study these effects. A concentration of 30 µM RGD has been shown to disrupt capillary morphogenesis in 3D collagen gels.

Experimental Protocol: 3D Spheroid-Based Sprouting Angiogenesis Assay

This assay recapitulates key steps of sprouting angiogenesis in a three-dimensional environment.

-

Spheroid Formation : Generate spheroids of endothelial cells (e.g., HUVECs) by culturing them in non-adherent round-bottom plates or as hanging drops for 24 hours.

-

Matrix Preparation : Prepare a collagen gel solution on ice. Add the test RGD peptide or control to the solution at the desired final concentration.

-

Embedding Spheroids : Gently harvest the spheroids and resuspend them in the collagen/RGD solution. Pipette the mixture into the wells of a 24- or 48-well plate.

-

Gelation : Place the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.

-

Culture : After gelation, add a complete culture medium (optionally containing pro-angiogenic factors like VEGF) on top of the gel.

-

Analysis : Culture for 24-48 hours. Monitor the outgrowth of capillary-like sprouts from the spheroids using phase-contrast microscopy. Quantify the angiogenic response by measuring the number and total length of sprouts originating from each spheroid.

Apoptosis

While RGD peptides are primarily known for their role in cell adhesion, they can also induce apoptosis (programmed cell death). One proposed mechanism is that by blocking integrin-mediated survival signals from the ECM, RGD peptides can trigger anoikis (a form of apoptosis due to loss of adhesion). Another, more direct mechanism has been reported where RGD peptides enter the cell and directly activate procaspase-3. For instance, the peptide GRGDSP was shown to increase apoptotic chondrocytes and activate caspase-3. Similarly, RGDS has been found to activate both caspase-8 and caspase-9 in endothelial cells.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This method uses Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and propidium iodide (PI, a viability dye) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment : Culture cells (e.g., synovial cells, chondrocytes) in a suitable medium. Treat the cells with various concentrations of RGD peptide (e.g., 1-5 mM) or a control peptide for a specified time (e.g., 24-48 hours).

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both stains.

References

The Discovery and Significance of RGD Peptides in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Arginine-Glycine-Aspartic acid (RGD) peptide sequence revolutionized our understanding of cell-extracellular matrix (ECM) interactions. This tripeptide motif, first identified as the key cell-binding domain in fibronectin, is now recognized as a ubiquitous recognition site for a major class of cell surface receptors known as integrins. The interaction between RGD-containing proteins and integrins is fundamental to a vast array of physiological and pathological processes, including cell adhesion, migration, differentiation, survival, and angiogenesis. This technical guide provides an in-depth exploration of the discovery of RGD peptides, their profound significance in cell biology, and their ongoing development as therapeutic and diagnostic agents. Detailed experimental protocols for key assays, quantitative data on RGD-integrin binding affinities, and visualizations of the intricate signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

The Discovery of RGD Peptides: A Landmark in Cell Adhesion Research

The journey to uncovering the RGD motif began with efforts to understand the molecular basis of cell adhesion to the ECM protein fibronectin. In the early 1980s, the laboratories of Erkki Ruoslahti and Michael Pierschbacher embarked on a series of elegant experiments to pinpoint the specific region of fibronectin responsible for its cell-attaching activity.

Early Experiments: From Protein Fragments to a Minimal Peptide

Initial studies involved the proteolytic fragmentation of fibronectin and the subsequent testing of these fragments for their ability to promote cell attachment. This approach narrowed down the cell-binding activity to a specific domain of the protein. To further define the active site, a series of synthetic peptides corresponding to different regions of this domain were synthesized and tested. This systematic approach led to the groundbreaking discovery that the minimal sequence required to support cell adhesion was the tripeptide Arginine-Glycine-Aspartic acid (RGD).[1][2][3]

Confirmation and the "RGD Hypothesis"

The significance of this finding was solidified by two key experimental observations:

-

Inhibition of Cell Adhesion: Soluble peptides containing the RGD sequence were shown to inhibit the attachment of cells to fibronectin-coated surfaces in a dose-dependent manner, indicating a competitive interaction for the same cellular receptor.

-

Induction of Cell Adhesion: When immobilized on a solid support, synthetic RGD-containing peptides were sufficient to promote cell attachment and spreading, mimicking the activity of the entire fibronectin protein.[1]

These findings gave rise to the "RGD hypothesis," which posited that this simple tripeptide sequence serves as a general recognition motif for a family of cell surface receptors, later identified as integrins.

The Central Role of RGD Peptides in Cell Biology

The RGD motif is not exclusive to fibronectin but is found in a multitude of other ECM proteins, including vitronectin, fibrinogen, and laminin, as well as in some viral coat proteins.[4] This widespread presence underscores its fundamental importance in mediating cell-matrix interactions.

RGD Peptides as Ligands for Integrins

Integrins are a large family of heterodimeric transmembrane receptors composed of α and β subunits. A significant subset of integrins recognizes and binds to the RGD motif in their ligands. This binding is not a simple lock-and-key mechanism; the conformation of the RGD loop within the context of the parent protein and the amino acids flanking the RGD sequence can influence the specificity and affinity for different integrin subtypes.

RGD-Mediated Cellular Processes

The engagement of integrins by RGD-containing ligands triggers a cascade of intracellular events that regulate a wide range of cellular behaviors:

-

Cell Adhesion and Spreading: The initial attachment of cells to the ECM is a primary function mediated by RGD-integrin interactions, leading to cell spreading and the formation of focal adhesions.

-

Cell Migration: The dynamic formation and disassembly of focal adhesions are crucial for cell migration, a process that is heavily dependent on RGD-integrin signaling.

-

Cell Proliferation and Survival: Anchorage to the ECM via RGD-integrin binding provides essential survival signals to cells, preventing a form of programmed cell death known as anoikis.

-

Cell Differentiation: The physical cues and signals received from the ECM through RGD-integrin interactions can influence the differentiation fate of stem cells and other progenitor cells.

Quantitative Analysis of RGD-Integrin Interactions

The binding affinity between RGD peptides and integrins is a critical parameter that dictates their biological activity. This affinity is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower IC50 or Kd value indicates a higher binding affinity.

| Peptide/Analog | Integrin Subtype | Binding Affinity (IC50/Kd) | Reference |

| Linear Peptides | |||

| RGD | αvβ3 | 89 nM (IC50) | |

| α5β1 | 335 nM (IC50) | ||

| αvβ5 | 440 nM (IC50) | ||

| GRGDSPK | αvβ3 | 12.2 nM (IC50) | |

| Cyclic Peptides | |||

| c(RGDfV) | αvβ3 | 1.5 nM (IC50) | |

| c(RGDfK) | αvβ3 | 2.6 nM (Kd) | |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.61 nM (IC50) | |

| αvβ5 | 8.4 nM (IC50) | ||

| α5β1 | 14.9 nM (IC50) | ||

| Bicyclic Peptides | |||

| CT3HPQcT3RGDcT3 | αvβ3 | 30-42 nM (IC50) | |

| CT3RGDcT3AY(D-Leu)CT3 | α5β1 | 90-173 nM (IC50) |

Table 1: Comparison of Binding Affinities of Selected RGD Peptide Analogs. This table summarizes the binding affinities of various linear, cyclic, and bicyclic RGD peptides for different integrin subtypes. The data highlights the generally higher affinity of cyclic peptides compared to their linear counterparts.

RGD-Integrin Signaling Pathways

The binding of RGD peptides to integrins initiates a complex intracellular signaling cascade, primarily orchestrated at sites of cell-matrix adhesion known as focal adhesions.

Focal Adhesion Formation and Downstream Signaling

Upon RGD-integrin engagement, a multitude of signaling and adaptor proteins are recruited to the cytoplasmic tails of the integrins, leading to the formation of focal adhesions. Key early events in this signaling pathway include the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene Src.

Figure 1: RGD-Integrin Signaling Pathway. Binding of an RGD peptide to an integrin receptor triggers the recruitment and activation of FAK and Src, which in turn phosphorylate downstream targets like Paxillin and p130Cas. This initiates signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, leading to various cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of RGD peptides.

Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides

This protocol outlines the manual synthesis of a linear RGD peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin.

Materials:

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

-

Wang resin pre-loaded with the C-terminal amino acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid, HBTU, and HOBt in DMF.

-

Add DIPEA to activate the carboxyl group.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Adhesion Assay

This protocol describes a quantitative method to assess the ability of RGD peptides to promote cell adhesion.

Materials:

-

96-well tissue culture plates

-

RGD peptide solution and control peptide solution (e.g., RGE)

-

Bovine Serum Albumin (BSA) solution

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Crystal Violet staining solution (0.5% w/v in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the RGD peptide solution or control peptide solution at various concentrations overnight at 4°C. Block non-specific binding sites with a BSA solution.

-

Cell Seeding: Wash the coated wells with PBS. Resuspend the cells in serum-free medium and seed a known number of cells (e.g., 5 x 10^4 cells/well) into each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 1-2 hours) to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol for 10 minutes and then stain with Crystal Violet solution for 15 minutes.

-

Quantification: Wash the wells with water to remove excess stain and allow to air dry. Solubilize the stain by adding the solubilization buffer to each well. Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Figure 2: Cell Adhesion Assay Workflow. This diagram illustrates the key steps in a typical cell adhesion assay used to quantify the attachment of cells to RGD-coated surfaces.

Affinity Chromatography for Integrin Purification

This protocol describes the purification of integrin receptors from cell lysates using an RGD-peptide-coupled affinity column.

Materials:

-

Cell culture expressing the target integrin

-

Lysis buffer (e.g., containing non-ionic detergent like Triton X-100, protease inhibitors, and divalent cations like MnCl2 to maintain integrin activity)

-

Affinity column matrix (e.g., Sepharose beads)

-

RGD-containing peptide with a reactive group for coupling (e.g., a free amine or thiol)

-

Coupling reagents (e.g., NHS-activated Sepharose for coupling to primary amines)

-

Wash buffer (lysis buffer with a lower salt concentration)

-

Elution buffer (e.g., containing a high concentration of a competing RGD peptide or a chelating agent like EDTA to disrupt the cation-dependent integrin-ligand interaction)

-

Bradford assay reagents for protein quantification

-

SDS-PAGE and Western blotting reagents for analysis

Procedure:

-

Affinity Matrix Preparation: Covalently couple the RGD peptide to the affinity column matrix according to the manufacturer's instructions.

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Column Loading: Equilibrate the RGD-peptide affinity column with lysis buffer. Load the cell lysate onto the column and allow it to bind.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound integrin from the column using the elution buffer. Collect the fractions.

-

Analysis: Analyze the eluted fractions for the presence of the target integrin using SDS-PAGE followed by Coomassie blue staining or Western blotting with an anti-integrin antibody. Quantify the protein concentration using a Bradford assay.

RGD Peptides in Drug Development and Therapeutics

The pivotal role of RGD-integrin interactions in various pathological processes has made them an attractive target for drug development.

Cancer Therapy

Many types of cancer cells and tumor-associated blood vessels overexpress certain integrins, such as αvβ3 and αvβ5. This overexpression can be exploited for targeted cancer therapy. RGD-based strategies in oncology include:

-

Targeted Drug Delivery: RGD peptides can be conjugated to nanoparticles, liposomes, or cytotoxic drugs to specifically deliver these therapeutic agents to tumor cells, thereby increasing their efficacy and reducing systemic toxicity.

-

Anti-angiogenic Therapy: By blocking the interaction of integrins on endothelial cells with ECM proteins, RGD peptides can inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.

-

Direct Tumor Cell Inhibition: Some RGD-based drugs can directly induce apoptosis in tumor cells.

Tissue Engineering and Regenerative Medicine

The ability of RGD peptides to promote cell adhesion and survival makes them valuable tools in tissue engineering. Biomaterials such as scaffolds and hydrogels are often functionalized with RGD peptides to enhance the attachment, proliferation, and differentiation of cells, thereby promoting tissue regeneration.

Diagnostic Imaging

RGD peptides can be labeled with imaging agents, such as radioisotopes for positron emission tomography (PET) or fluorescent dyes, to visualize and quantify the expression of integrins in vivo. This has applications in cancer diagnosis, monitoring treatment response, and assessing angiogenesis.

Conclusion

The discovery of the RGD tripeptide has fundamentally shaped our understanding of cell biology, revealing a simple yet elegant mechanism for cell-matrix recognition. From its initial identification in fibronectin, the RGD motif has emerged as a central player in a multitude of cellular processes, all orchestrated through its interaction with integrin receptors. The wealth of knowledge accumulated over the past decades has not only illuminated the intricate signaling pathways governed by RGD-integrin binding but has also paved the way for the development of innovative RGD-based therapeutics and diagnostics. As research continues to unravel the complexities of integrin biology, the RGD peptide will undoubtedly remain a cornerstone of both fundamental cell biology research and the development of next-generation targeted therapies.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Arg-Gly-Asp TFA for αvβ3 and α5β1 Integrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the Arg-Gly-Asp (RGD) tripeptide, in its common trifluoroacetic acid (TFA) salt form, for the αvβ3 and α5β1 integrins. This document details quantitative binding data, experimental protocols for affinity determination, and the associated cellular signaling pathways.

Introduction to RGD-Integrin Interactions

The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in numerous extracellular matrix (ECM) proteins.[1] Integrins, a diverse family of heterodimeric transmembrane receptors, recognize and bind to this motif, mediating crucial cell-matrix and cell-cell interactions.[2] Among the various integrin subtypes, αvβ3 and α5β1 are of significant interest in fields such as oncology, angiogenesis, and tissue engineering due to their roles in cell migration, proliferation, and survival.[2][3] The RGD peptide, commonly synthesized and purified as a trifluoroacetate (TFA) salt, serves as a fundamental tool for studying these interactions and as a basis for the development of targeted therapeutics.[4]

Quantitative Binding Affinity Data

The binding affinity of RGD-containing peptides to integrins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled or fluorescently labeled probe. The following table summarizes the IC50 values for linear RGD peptides binding to αvβ3 and α5β1 integrins, as reported in the scientific literature. It is important to note that variations in experimental conditions, such as the specific assay format, cell line used, and the competing ligand, can influence the reported IC50 values.

| Peptide | Integrin Subtype | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| Ac-GRGDS-NH2 | αvβ3 | 200,000 | Solid-phase binding assay | Purified integrin | |

| GRGDSP | αvβ3 | 90,000 | Cell attachment assay | Umbilical vein endothelial cells | |

| RGDS | αvβ3 | 1,300 | ELISA | Purified integrin | |

| c(RGDfK) | αvβ3 | 0.94 | Not Specified | Not Specified | |

| GRGDNP (TFA) | α5β1 | Competitively inhibits | Not Specified | Not Specified |

Experimental Protocols

The determination of RGD-integrin binding affinity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the solid-phase synthesis of Arg-Gly-Asp TFA and two common in vitro binding assays.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for producing RGD peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Glycine Coupling: Dissolve Fmoc-Gly-OH, DIC, and OxymaPure in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the newly added glycine.

-

Arginine Coupling: Couple Fmoc-Arg(Pbf)-OH using the same procedure as for glycine.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection on the arginine residue.

-

Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu and Pbf).

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. The resulting peptide will be the TFA salt. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Competitive ELISA for Binding Affinity Determination

This assay measures the ability of a test compound (e.g., this compound) to compete with a known ligand for binding to an immobilized integrin receptor.

Materials:

-

Purified recombinant human αvβ3 or α5β1 integrin

-

High-binding 96-well microplates

-

Biotinylated vitronectin or fibronectin (as the competing ligand)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)

-

This compound (test compound)

Protocol:

-

Plate Coating: Coat the wells of a 96-well microplate with purified integrin (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Competition: Add serial dilutions of this compound to the wells, followed by a constant concentration of the biotinylated ligand (e.g., biotinylated vitronectin). Incubate for 2-3 hours at room temperature.

-

Detection: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

-

Signal Development: Wash the plate and add TMB substrate. Allow the color to develop, then stop the reaction with the stop solution.

-

Data Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the absorbance against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Binding Assay

Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Materials:

-

Purified recombinant human αvβ3 or α5β1 integrin

-

Fluorescently labeled RGD peptide (e.g., FITC-c(RGDyK)) as the tracer

-

This compound (test compound)

-

Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)

-

Black, low-binding 384-well microplates

Protocol:

-

Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled RGD tracer and serial dilutions of the this compound test compound.

-

Reaction Initiation: Add a fixed concentration of the purified integrin to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a competitive binding model to calculate the IC50 value.

Signaling Pathways and Experimental Workflow

The binding of RGD peptides to αvβ3 and α5β1 integrins triggers intracellular signaling cascades that regulate various cellular processes.

αvβ3 Integrin Signaling Pathway

Engagement of αvβ3 integrin by RGD-containing ligands leads to the recruitment of signaling proteins to the cell membrane, initiating a cascade of events that can promote cell survival, proliferation, and migration. A key early event is the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

α5β1 Integrin Signaling Pathway

Similar to αvβ3, the α5β1 integrin, upon binding to RGD-containing ligands like fibronectin, activates downstream signaling pathways that are crucial for cell adhesion, migration, and gene expression. This pathway also involves the activation of FAK and can lead to the activation of the PI3K/Akt and NF-κB pathways.

Experimental Workflow for Determining RGD-Integrin Binding Affinity

The process of determining the binding affinity of an RGD peptide to an integrin involves several key stages, from peptide synthesis to data analysis.

Conclusion

The this compound peptide is a fundamental tool for investigating the biology of αvβ3 and α5β1 integrins. Understanding its binding affinity and the downstream signaling pathways it elicits is critical for the design of novel therapeutics targeting integrin-mediated pathologies. The experimental protocols detailed in this guide provide a solid foundation for researchers to accurately quantify these interactions and further explore the complex roles of RGD-integrin binding in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]